
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is an organic compound that features both a phenyl and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzene and 3-methylthiophene.
Formation of Intermediate: These starting materials undergo a Friedel-Crafts acylation reaction to form an intermediate compound.
Aldehyde Formation: The intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized conditions for each reaction step. Catalysts and solvents would be chosen to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetic acid.
Reduction: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving aldehydes.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde would depend on its specific application. Generally, aldehydes can act as electrophiles in various chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methylphenyl)-2-(thiophen-2-yl)acetaldehyde: Lacks the methyl group on the thiophene ring.
2-(phenyl)-2-(3-methylthiophen-2-yl)acetaldehyde: Lacks the methyl group on the phenyl ring.
2-(2-Methylphenyl)-2-(thiophen-3-yl)acetaldehyde: The thiophene ring is substituted at a different position.
Uniqueness
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is unique due to the presence of both methyl groups on the phenyl and thiophene rings, which can influence its chemical reactivity and physical properties.
Propiedades
Fórmula molecular |
C14H14OS |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C14H14OS/c1-10-5-3-4-6-12(10)13(9-15)14-11(2)7-8-16-14/h3-9,13H,1-2H3 |
Clave InChI |
AHYLZJIJQSUJOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(C=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)

![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
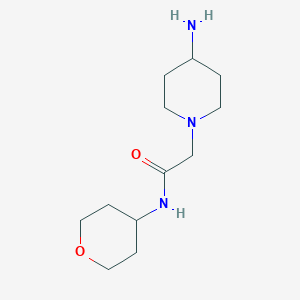
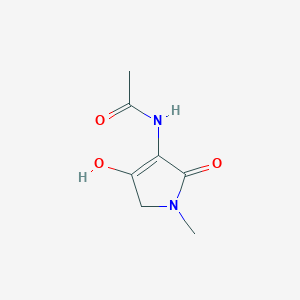
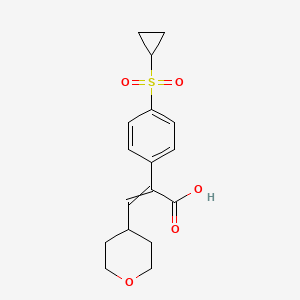
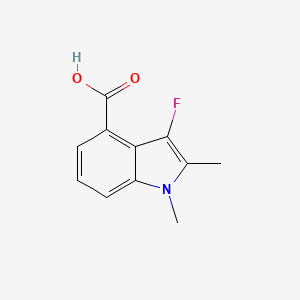
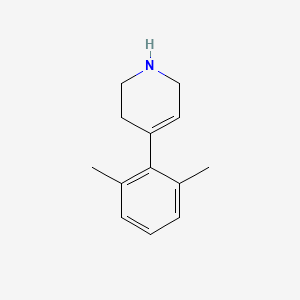
![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
